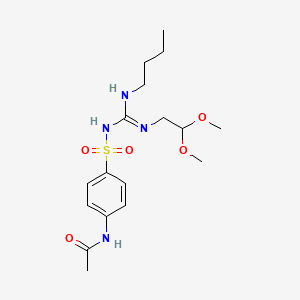![molecular formula C17H27N3O3 B14462131 N~2~-[4-(Dipropylamino)phenyl]-L-glutamine CAS No. 69753-63-5](/img/structure/B14462131.png)
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine is a chemical compound with the molecular formula C17H27N3O3 It is known for its unique structure, which includes a dipropylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Dipropylamino)phenyl]-L-glutamine typically involves multiple steps, starting with the preparation of the dipropylamino phenyl intermediate. This intermediate is then reacted with L-glutamine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N2-[4-(Dipropylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-[4-(Dipropylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets. The dipropylamino group can interact with enzymes or receptors, modulating their activity. The phenyl ring provides a hydrophobic interaction surface, while the L-glutamine moiety can participate in hydrogen bonding and other interactions. These combined effects influence various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[4-(Dimethylamino)phenyl]-L-glutamine
- N~2~-[4-(Diethylamino)phenyl]-L-glutamine
- N~2~-[4-(Dipropylamino)phenyl]-L-asparagine
Uniqueness
N~2~-[4-(Dipropylamino)phenyl]-L-glutamine stands out due to its specific dipropylamino substitution, which imparts unique chemical and biological properties. Compared to its dimethyl and diethyl analogs, the dipropyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
69753-63-5 |
|---|---|
Molecular Formula |
C17H27N3O3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-5-amino-2-[4-(dipropylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H27N3O3/c1-3-11-20(12-4-2)14-7-5-13(6-8-14)19-15(17(22)23)9-10-16(18)21/h5-8,15,19H,3-4,9-12H2,1-2H3,(H2,18,21)(H,22,23)/t15-/m0/s1 |
InChI Key |
JKJFMYLHCWLRCD-HNNXBMFYSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)


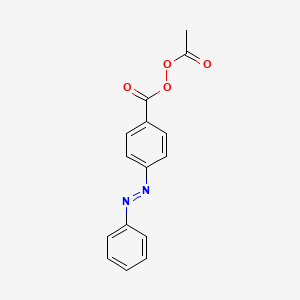
![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
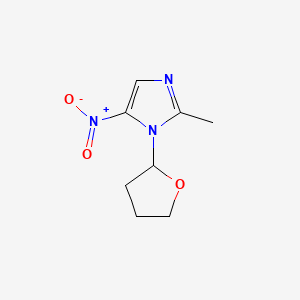

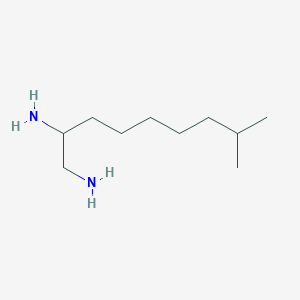
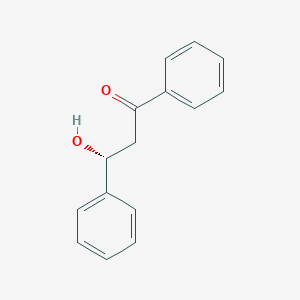
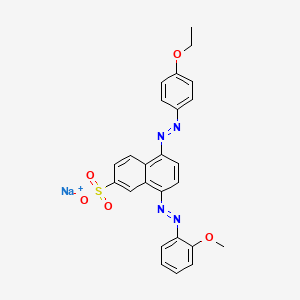
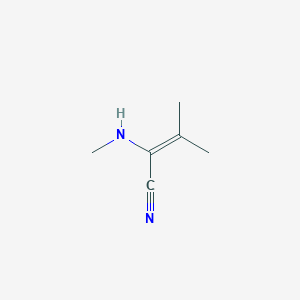
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
